

# An In-depth Technical Guide to 1-Methyl-1H-indazol-4-ol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704

[Get Quote](#)

This technical guide provides a comprehensive overview of **1-Methyl-1H-indazol-4-ol**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, plausible synthetic routes, and potential biological significance, drawing parallels from the well-established pharmacology of the broader indazole class of molecules.

## Chemical Identity and Properties

**1-Methyl-1H-indazol-4-ol**, also known by its IUPAC name, is a substituted indazole. The indazole scaffold is a prominent feature in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry.

| Identifier        | Value                                                   | Reference           |
|-------------------|---------------------------------------------------------|---------------------|
| IUPAC Name        | 1-Methyl-1H-indazol-4-ol                                |                     |
| Synonyms          | 4-Hydroxy-1-methyl-1H-indazole, Indazol-4-ol, 1-methyl- |                     |
| CAS Number        | 144528-23-4                                             | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O          |                     |
| Molecular Weight  | 148.16 g/mol                                            | <a href="#">[2]</a> |

# Plausible Synthetic Methodologies

While specific experimental protocols for the synthesis of **1-Methyl-1H-indazol-4-ol** are not readily available in the cited literature, a plausible synthetic route can be conceptualized based on established methods for analogous indazole derivatives. A common strategy involves the construction of the indazole ring followed by or preceded by methylation and functional group interconversion. A potential synthetic workflow is outlined below.

## Conceptual Experimental Protocol: Synthesis from 4-Nitro-1H-indazole

A potential route to **1-Methyl-1H-indazol-4-ol** could involve the N-methylation of a protected 4-hydroxyindazole or, more practically, the conversion of a more readily available starting material like 4-nitro-1H-indazole.

### Step 1: N-Methylation of 4-Nitro-1H-indazole

This step introduces the methyl group at the N1 position of the indazole ring.

- Materials: 4-Nitro-1H-indazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Methyl Iodide ( $\text{CH}_3\text{I}$ ).
- Procedure:
  - To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert nitrogen atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
  - Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
  - Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
  - Allow the reaction to warm to room temperature and stir for 12-16 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitro-1H-indazole.

### Step 2: Reduction of the Nitro Group to an Amine

The nitro group is reduced to an amine, which can then be converted to a hydroxyl group.

- Materials: 1-Methyl-4-nitro-1H-indazole, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.
- Procedure:
  - To a solution of 1-methyl-4-nitro-1H-indazole (1.0 equivalent) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).
  - Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 4-6 hours.<sup>[3]</sup>
  - Monitor the reaction progress by TLC.
  - Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.<sup>[3]</sup>
  - Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-4-amine.

### Step 3: Diazotization and Hydrolysis to the Phenol

The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl group.

- Materials: 1-Methyl-1H-indazol-4-amine, Sodium Nitrite ( $\text{NaNO}_2$ ), Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), Water.
- Procedure:
  - Dissolve 1-methyl-1H-indazol-4-amine (1.0 equivalent) in an aqueous solution of sulfuric acid at 0-5 °C.
  - Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
  - Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
  - Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
  - After the evolution of nitrogen gas ceases, cool the reaction mixture.
  - Neutralize the mixture and extract the product with a suitable organic solvent.
  - Dry the organic layer and concentrate under reduced pressure.
  - Purify the crude product by column chromatography or recrystallization to yield **1-Methyl-1H-indazol-4-ol**.



[Click to download full resolution via product page](#)

Plausible Synthetic Workflow for **1-Methyl-1H-indazol-4-ol**.

## Potential Biological Activity and Signaling Pathways

While direct biological data for **1-Methyl-1H-indazol-4-ol** is not available in the reviewed literature, the indazole scaffold is a core component of numerous pharmacologically active molecules, particularly in oncology.<sup>[4][5]</sup> Derivatives of 1H-indazole have been identified as potent inhibitors of various protein kinases.

For instance, the compound GDC-0941, which contains a 1H-indazol-4-yl moiety, is a potent inhibitor of Class I PI3 Kinases.<sup>[6]</sup> The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.<sup>[6]</sup> Inhibition of this pathway by small molecules like GDC-0941 has shown promise in cancer therapy.

Given the structural similarity, it is plausible that **1-Methyl-1H-indazol-4-ol** could be investigated for activity against protein kinases and other biological targets. The hydroxyl group at the 4-position could potentially engage in hydrogen bonding interactions within the active site of a target protein.



[Click to download full resolution via product page](#)

Representative PI3K/Akt Signaling Pathway Modulated by Indazole Derivatives.

## Conclusion

**1-Methyl-1H-indazol-4-ol** is a member of the medicinally significant indazole family of heterocyclic compounds. While specific data on its synthesis and biological activity are limited, established synthetic methodologies for related compounds provide a clear path for its preparation. The prevalence of the indazole scaffold in kinase inhibitors suggests that **1-Methyl-1H-indazol-4-ol** could be a valuable building block or lead compound for the development of novel therapeutics, particularly in the area of oncology. Further research is warranted to fully elucidate its chemical and biological properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Methyl-1H-indazol-4-ol CAS#: 144528-23-4 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methyl-1H-indazol-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186704#1-methyl-1h-indazol-4-ol-iupac-name>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)